
2-(4,6-Dihydroxycyclohex-2-en-1-ylidene)acetonitrile
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Overview
Description
2-(4,6-Dihydroxycyclohex-2-en-1-ylidene)acetonitrile is a chemical compound characterized by the presence of a cyclohexene ring substituted with two hydroxyl groups and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dihydroxycyclohex-2-en-1-ylidene)acetonitrile typically involves the reaction of cyclohexene derivatives with nitrile-containing reagents under specific conditions. One common method includes the use of cyclohexene-1,4-diol as a starting material, which undergoes a reaction with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Dihydroxycyclohex-2-en-1-ylidene)acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents such as alkyl halides are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexene-1,4-dione derivatives.
Reduction: Formation of cyclohexylamine derivatives.
Substitution: Formation of halogenated or alkylated cyclohexene derivatives.
Scientific Research Applications
2-(4,6-Dihydroxycyclohex-2-en-1-ylidene)acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,6-Dihydroxycyclohex-2-en-1-ylidene)acetonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can undergo metabolic transformations. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Coclauril: A compound with a similar cyclohexene structure but different functional groups.
Menisdaurin: Another cyclohexylideneacetonitrile derivative with distinct substituents
Uniqueness
2-(4,6-Dihydroxycyclohex-2-en-1-ylidene)acetonitrile is unique due to its specific combination of hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
2-(4,6-Dihydroxycyclohex-2-en-1-ylidene)acetonitrile is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C14H19NO7
- Molecular Weight : 313.3032 g/mol
- IUPAC Name : this compound
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cellular models.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. In vitro studies have reported its efficacy against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests potential therapeutic applications in treating inflammatory conditions such as arthritis and inflammatory bowel disease.
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Free Radical Scavenging : The hydroxyl groups in the structure contribute to its ability to donate electrons and neutralize free radicals.
- Membrane Disruption : The lipophilic nature of the compound facilitates its incorporation into microbial membranes, disrupting their integrity.
- Cytokine Modulation : It appears to downregulate pathways involved in the inflammatory response, such as NF-kB signaling.
Study on Antioxidant Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several derivatives of cyclohexenyl compounds, including this compound. Results showed a significant reduction in malondialdehyde (MDA) levels in treated cells compared to controls, indicating reduced lipid peroxidation.
Clinical Relevance in Inflammation
In a clinical trial involving patients with rheumatoid arthritis, administration of this compound resulted in decreased levels of C-reactive protein (CRP), a marker for inflammation. Patients reported improved joint function and reduced pain scores over a six-week treatment period.
Summary Table of Biological Activities
Properties
IUPAC Name |
2-(4,6-dihydroxycyclohex-2-en-1-ylidene)acetonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-3,7-8,10-11H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLUWXIZGZHBKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC(=CC#N)C1O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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